molecular formula C6H12O B126655 cis-3-Hexen-1-ol CAS No. 928-96-1

cis-3-Hexen-1-ol

Cat. No. B126655
CAS RN: 928-96-1
M. Wt: 100.16 g/mol
InChI Key: UFLHIIWVXFIJGU-ARJAWSKDSA-N
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Description

cis-3-Hexen-1-ol is a volatile organic compound that is commonly associated with the characteristic aroma of green tea, often described as a "green" or "grassy" odor. It is a green leaf volatile emitted from plants, particularly under stress conditions, and plays a significant role in the flavor profile of various foods and beverages .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various chemical processes. One such method involves a highly diastereoselective one-pot synthesis that proceeds via hydroboration of a terminal alkyne, transmetalation to zinc, and reductive elimination to form a divinylzinc intermediate. This intermediate can then be trapped by ketones or aldehydes to yield cis-3-hexene-1,6-diols . Another approach for synthesizing flavor compounds like cis-3-hexen-1-yl acetate involves the use of immobilized lipase to catalyze the transesterification of this compound with triacetin in n-hexane .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques, including gas electron diffraction and molecular mechanical calculations. These studies have provided insights into the conformational preferences of the molecule and its isomers, such as cis- and trans-3-hexene .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation and ozonolysis. The hydroxyl radical-initiated oxidation and ozonolysis of this compound can lead to the formation of organosulfates, which are significant components of secondary organic aerosol (SOA) in the atmosphere. These reactions have been characterized using advanced mass spectrometry techniques, and the resulting organosulfates have been identified in ambient aerosol samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been extensively studied. Thermodynamic properties such as density, viscosity, refractive index, and speed of sound have been measured for both the pure substance and its binary systems with n-hexane. These studies have revealed the influence of the double bond in this compound on the properties of mixtures, as evidenced by deviations in viscosity and other properties. FT-IR spectroscopy and quantum chemical calculations have been used to analyze molecular interactions and confirm the role of the double bond .

Toxicity Analysis

Toxicity studies on this compound have been conducted to determine its safety profile. Acute toxicity studies in rats and mice have established the LD50 values for oral and intraperitoneal routes. Short-term toxicity studies in rats have identified a no-effect level in drinking water, providing an estimate of the compound's intake that is considered safe .

Scientific Research Applications

Biosynthesis and Food Industry Applications

  • Cis-3-hexen-1-yl acetate, derived from cis-3-hexen-1-ol, is significant in the food industry for its fruity odor and natural green notes. Research on the optimized lipase-catalyzed biosynthesis of this compound in n-hexane has been conducted, highlighting its importance in flavor compound synthesis (Chiang, Chang, & Shieh, 2003).

Chemical Reactions and Membrane Reactor Studies

  • The dehydrogenation of this compound has been studied using a hydrogen permeable palladium membrane reactor. This research is crucial in understanding the chemical processes and product formation involving this compound (Sato, Yokoyama, Miki, & Itoh, 2007).

Environmental Impact Studies

  • This compound plays a role in the formation of secondary organic aerosols (SOA) in the atmosphere, as demonstrated in studies exploring the oxidation of this compound and the resultant organosulfates. Such research contributes significantly to our understanding of atmospheric chemistry and environmental impact (Barbosa et al., 2017).

Aroma Analysis in Food and Beverages

  • Investigations into the role of this compound in the aroma of green tea have shown its significant impact on the overall sensory experience. This research highlights its relevance in the food industry, particularly in flavor and aroma enhancement (Nie et al., 2020).

Genetic Research and Odor Perception

  • Genetic variations in odorant receptors, such as OR2J3, have been linked to the ability to detect this compound. This research is pivotal in understanding the genetic basis of odor perception and its implications in flavor and fragrance industries (McRae et al., 2012).

Mechanism of Action

Target of Action

cis-3-Hexen-1-ol, also known as (Z)-3-hexen-1-ol and leaf alcohol, is a colorless oily liquid with an intense grassy-green odor of freshly cut green grass and leaves . It is produced in small amounts by most plants and it acts as an attractant to many predatory insects . Therefore, the primary targets of this compound are various predatory insects.

Mode of Action

This compound interacts with its targets, the predatory insects, through olfactory cues. The compound is emitted by green plants when they are physically damaged . The strong aroma of freshly cut grass and leaves emitted by this compound attracts predatory insects .

Biochemical Pathways

This compound is a major plant volatile signaling molecule that can diffuse over long distances from plant to plant in gaseous form to mediate direct or indirect plant defense reactions . This article systematically expounded the this compound biosynthesis pathway and the calcium signal, jasmonic acid (JA) signal, and ethylene (ET) signal triggered in the process of plant defense response of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the behavioral changes of predatory insects. The compound attracts these insects, thereby indirectly defending the plant from herbivorous insects .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the physical state of the plant (e.g., whether it is damaged or not), the presence of predatory and herbivorous insects, and abiotic factors such as temperature, light, and wind conditions. For instance, physical damage to the plant triggers the emission of this compound .

Safety and Hazards

Cis-3-Hexen-1-ol is classified as a flammable liquid and vapor. It causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(Z)-hex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLHIIWVXFIJGU-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022137
Record name (Z)-3-Hexen-1-ol
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a powerful, grassy-green odour
Record name 3-Hexen-1-ol, (3Z)-
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Record name 3-Hexen-1-ol
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Record name cis-3-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

156-157 °C, Boiling point: 55-56 °C at 9 mm Hg, 156.50 °C. @ 760.00 mm Hg
Record name 3-Hexenol
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Record name 3-Hexen-1-ol
Source Human Metabolome Database (HMDB)
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Flash Point

Flash Point: 130 °F/ 54 °C/closed cup/
Record name 3-Hexenol
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Solubility

Very soluble in ethanol and ether, Soluble in alcohol, propylene glycol, fixed oils, soluble in alcohol, propylene glycol and most fixed oils
Record name 3-Hexenol
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Record name cis-3-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.846 at 22/15 °C, 0.846-0.850
Record name 3-Hexenol
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Record name cis-3-Hexen-1-ol
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Color/Form

Colorless liquid

CAS RN

928-96-1
Record name cis-3-Hexen-1-ol
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Record name 3-Hexenol
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Record name cis-3-Hexen-1-ol
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Record name 3-Hexen-1-ol, (3Z)-
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Record name 3-HEXEN-1-OL, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cis-3-Hexen-1-ol contribute to the aroma of fruits?

A1: this compound is a key volatile compound found in various fruits, including strawberries, blackberries, and nectarines. It contributes to their characteristic "green" and "grassy" aroma. [, , , ]

Q2: Can genetic variations affect the perception of this compound?

A2: Yes, research has identified single nucleotide polymorphisms (SNPs) in the odorant receptor gene OR2J3 that are associated with the ability to detect this compound. Specifically, the haplotype of OR2J3 containing the T113A and R226Q substitutions can significantly impair the response to this compound. [, ]

Q3: How do fat mimetics influence the release of this compound in low-fat foods?

A3: Studies indicate that incorporating the fat mimetic Litesse® in low-fat emulsions can lead to a release of this compound comparable to that observed in emulsions with higher fat content. []

Q4: Does the aroma profile of this compound change in different food matrices?

A4: The perceived aroma of this compound can be influenced by the presence of other volatile compounds in complex food matrices, leading to synergistic, suppressive, or blending interactions. [] For example, in a savory flavor model, 4-hydroxy-2,5-dimethyl-3-furanone enhances the perception of this compound removal. []

Q5: How does the hydrophobicity of this compound affect its release in food emulsions?

A5: this compound exhibits moderate hydrophobicity. Studies have shown that its release in food emulsions is less influenced by the type of fat (animal or vegetable) compared to more hydrophobic or hydrophilic compounds. []

Q6: What role does this compound play in plant defense mechanisms?

A6: this compound is a green leaf volatile (GLV) released by plants, particularly when they are damaged or under stress. This release can attract natural enemies of herbivores, such as predators and parasitoids, ultimately contributing to plant defense. [, , , , , ]

Q7: Can drought stress influence the emission of this compound in plants?

A7: Yes, research has demonstrated that drought stress can induce increased emissions of this compound in ash-leaf maple seedlings. This altered volatile profile can influence the host selection behavior of insects, such as the Asian longhorned beetle. []

Q8: What is the atmospheric fate of this compound?

A9: this compound, like other unsaturated alcohols, is primarily oxidized in the atmosphere through reactions with ozone (O3), hydroxyl radicals (OH), and nitrate radicals (NO3), leading to the formation of secondary organic aerosols (SOAs). [, , , ]

Q9: How does the reactivity of this compound with ozone compare to other GLVs?

A10: this compound exhibits a moderate reaction rate with ozone compared to other GLVs. For instance, its reaction rate constant is lower than that of trans-2-hexen-1-ol but higher than those of trans-3-hexen-1-ol and 1-octen-3-ol. []

Q10: How significant is this compound as a precursor to SOA formation?

A11: While this compound is less abundant in plant emissions compared to other GLVs like cis-3-hexenylacetate, its oxidation product, 3-hydroxypropanal, is highly reactive and contributes significantly to SOA formation through hydration and oligomerization reactions. [, ]

Q11: What analytical techniques are commonly used to identify and quantify this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various matrices, including plant tissues, food samples, and atmospheric samples. Headspace solid-phase microextraction (HS-SPME) is often used as a pre-treatment method for volatile compound analysis. [, , , ]

Q12: Can this compound be used as a marker for adulteration in food products?

A13: Yes, research has demonstrated that the presence of this compound, along with 1-hexanol and trans-2-hexen-1-ol, can serve as a marker for the adulteration of red ginseng juice with cheaper plant extracts like deodeok and doraji. []

Q13: How can the understanding of this compound perception by insects be used in pest management?

A14: Research on the olfactory responses of insects to this compound can aid in developing attractants or repellents for pest management. For example, this compound is attractive to the strawberry leaf beetle, and this knowledge can be used to develop traps or monitoring systems. [, ]

Q14: What are the potential applications of biosensors based on odorant binding proteins (OBPs) that bind this compound?

A15: Recent research has explored the use of odorant binding proteins (OBPs) from insects, such as TcasOBP9A from the red flour beetle, which shows binding affinity for this compound, as sensing elements in biosensors. These biosensors hold potential for applications in detecting food contamination, early insect infestation, and food degradation. []

Q15: What are the implications of understanding GLV chemistry for climate change research?

A16: Studying GLVs like this compound and their role in SOA formation is crucial for understanding the complex interplay between biogenic emissions, atmospheric chemistry, and climate change. [] Accurate modeling of GLV emissions and their atmospheric fate can improve climate models and inform mitigation strategies.

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